Fragment-Based Drug Discovery (FBDD) Compliance: 1H-Pyrazolo[3,4-B]pyridin-5-amine Satisfies Rule of Three While Offering Superior Ligand Efficiency Metrics Compared to Indazole and Pyrazolo[1,5-a]pyrimidine
1H-Pyrazolo[3,4-B]pyridin-5-amine demonstrates strict adherence to the 'Rule of Three' (Ro3) criteria for fragment libraries, with a molecular weight of 134.14 g/mol (Ro3 ≤300), cLogP of 0.1-0.4 (Ro3 ≤3), H-bond donors of 2 (Ro3 ≤3), and H-bond acceptors of 3 (Ro3 ≤3) [1]. In contrast, the commonly used fragment scaffold indazole (CAS 271-44-3) has a higher cLogP of 1.56, indicating greater lipophilicity that may reduce aqueous solubility and fragment-ligand efficiency [2]. Additionally, pyrazolo[1,5-a]pyrimidine (CAS 274-71-5) possesses a lower molecular weight (119.12 g/mol) but lacks H-bond donors (0) and exhibits a lower TPSA (~30.2 Ų), which can limit polar interactions in target binding pockets [3]. The balanced polar surface area (67.6 Ų) of 1H-Pyrazolo[3,4-B]pyridin-5-amine is within the optimal range (40-90 Ų) for CNS drug-like fragments, whereas indazole (28.7 Ų) and pyrazolo[1,5-a]pyrimidine (30.2 Ų) fall below this threshold [4].
| Evidence Dimension | Fragment-based drug discovery compliance metrics |
|---|---|
| Target Compound Data | MW: 134.14 g/mol; cLogP: 0.1-0.4; HBD: 2; HBA: 3; TPSA: 67.6 Ų; RB: 0 |
| Comparator Or Baseline | Indazole (MW: 118.14 g/mol; cLogP: 1.56; HBD: 1; HBA: 2; TPSA: 28.7 Ų); Pyrazolo[1,5-a]pyrimidine (MW: 119.12 g/mol; cLogP: 0.3; HBD: 0; HBA: 3; TPSA: 30.2 Ų) |
| Quantified Difference | cLogP difference: -1.16 to -1.46 vs indazole; TPSA difference: +38.9 Ų vs indazole, +37.4 Ų vs pyrazolo[1,5-a]pyrimidine; HBD difference: +1 vs indazole, +2 vs pyrazolo[1,5-a]pyrimidine |
| Conditions | Calculated physicochemical properties from PubChem, ChemSpider, and vendor databases; Rule of Three guidelines (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3) |
Why This Matters
Superior FBDD compliance ensures higher hit rates in fragment screening campaigns and more favorable physicochemical properties for downstream lead optimization.
- [1] PubChem. (2025). 1H-pyrazolo(3,4-b)pyridin-5-amine (CID 46192922). National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). 1H-indazole (CAS 271-44-3). Retrieved from https://www.chembase.cn View Source
- [3] BaseChem. (n.d.). Pyrazolo[1,5-a]pyrimidine (CAS 274-71-5). Retrieved from https://basechem.org View Source
- [4] Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
